

An In-depth Technical Guide to the Molecular Structure of 4'-Isobutylacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4'-Isobutylacetophenone**

Cat. No.: **B122872**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Isobutylacetophenone is a key aromatic ketone that serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. A thorough understanding of its molecular structure and properties is paramount for process optimization, impurity profiling, and the development of novel synthetic routes. This technical guide provides a comprehensive overview of the molecular characteristics of **4'-isobutylacetophenone**, including its structural identifiers, physicochemical properties, and detailed spectroscopic data. Furthermore, it outlines the experimental protocols for its synthesis and its subsequent conversion to Ibuprofen, accompanied by illustrative diagrams to elucidate key chemical transformations.

Molecular Structure and Identifiers

4'-Isobutylacetophenone, also known as 1-(4-isobutylphenyl)ethanone, is a para-substituted aromatic ketone. The structure consists of an acetophenone core with an isobutyl group attached at the 4-position of the phenyl ring.

Identifier	Value
Chemical Formula	C ₁₂ H ₁₆ O
Molecular Weight	176.25 g/mol
IUPAC Name	1-[4-(2-methylpropyl)phenyl]ethanone[1]
CAS Number	38861-78-8
SMILES String	CC(C)CC1=CC=C(C=C1)C(=O)C[1]
InChI Key	KEAGRYYGYWZVPC-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **4'-isobutylacetophenone** are crucial for its handling, storage, and reaction chemistry. It is a colorless to pale yellow liquid under standard conditions.

Property	Value
Appearance	Colorless to pale yellow liquid
Boiling Point	248 °C
Flash Point	54 °C[2]
Density	0.952 g/cm ³
Refractive Index	1.518
Solubility	Miscible with chloroform and methanol. Slightly miscible with water.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **4'-isobutylacetophenone**. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.88	d	2H	Aromatic protons (ortho to acetyl group)
~7.22	d	2H	Aromatic protons (ortho to isobutyl group)
~2.56	s	3H	Methyl protons of the acetyl group (- COCH_3)
~2.52	d	2H	Methylene protons of the isobutyl group (- CH_2-)
~1.89	m	1H	Methine proton of the isobutyl group (- $\text{CH}-$)
~0.90	d	6H	Methyl protons of the isobutyl group (- $\text{CH}(\text{CH}_3)_2$)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~197.8	Carbonyl carbon (C=O)
~147.3	Aromatic carbon (C-isobutyl)
~135.0	Aromatic carbon (C-acetyl)
~129.3	Aromatic carbons (CH, ortho to isobutyl)
~128.4	Aromatic carbons (CH, ortho to acetyl)
~45.3	Methylene carbon (-CH ₂ -)
~30.2	Methine carbon (-CH-)
~26.5	Acetyl methyl carbon (-COCH ₃)
~22.4	Isobutyl methyl carbons (-CH(CH ₃) ₂)

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3050	Medium	Aromatic C-H	Stretching
~2958, 2870	Strong	Aliphatic C-H	Stretching
~1685	Strong	C=O (Aryl ketone)	Stretching
~1608, 1575	Medium	C=C	Aromatic ring stretching
~1465, 1365	Medium	C-H	Bending (isobutyl group)
~1267	Strong	C-C(=O)	Stretching
~830	Strong	C-H	Out-of-plane bending (para-disubstituted)

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

m/z	Relative Intensity	Proposed Fragment
176	Moderate	$[M]^+$ (Molecular ion)
161	High	$[M - \text{CH}_3]^+$
133	Moderate	$[M - \text{CH}_3\text{CO}]^+$
119	Moderate	$[M - \text{C}_4\text{H}_9]^+$
91	Moderate	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
43	High	$[\text{CH}_3\text{CO}]^+$ (Acylum ion)

Experimental Protocols

Synthesis of 4'-Isobutylacetophenone via Friedel-Crafts Acylation[4][5]

This protocol describes a common laboratory-scale synthesis of **4'-isobutylacetophenone**.

Materials:

- Isobutylbenzene
- Acetyl chloride (or acetic anhydride)
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO_3) solution, saturated

- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane.
- Cool the mixture in an ice bath.
- Slowly add acetyl chloride to the stirred suspension.
- To this mixture, add isobutylbenzene dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer. Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation.

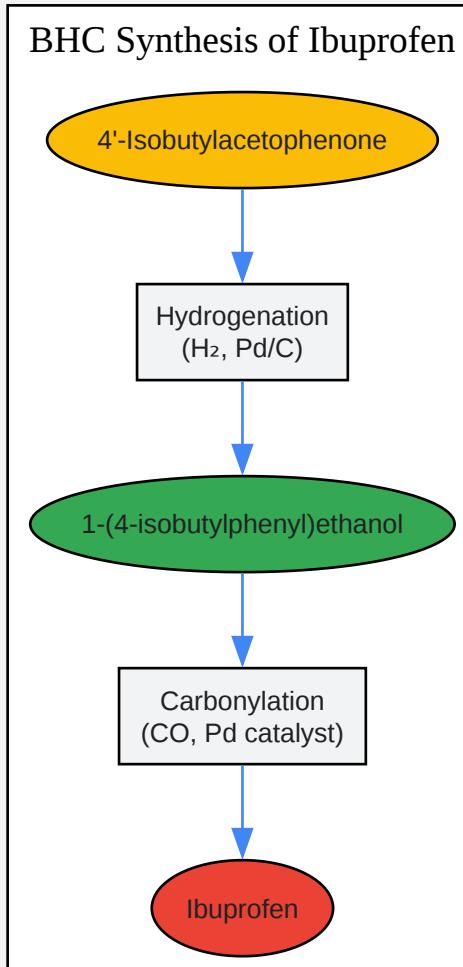
BHC Process for Ibuprofen Synthesis from 4'-Isobutylacetophenone

The Boots-Hoechst-Celanese (BHC) process is a greener industrial synthesis of Ibuprofen.

Step 1: Hydrogenation of 4'-Isobutylacetophenone

- Charge a hydrogenation reactor with **4'-isobutylacetophenone** and a suitable solvent (e.g., methanol).
- Add a catalytic amount of palladium on carbon (Pd/C).
- Pressurize the reactor with hydrogen gas.
- Stir the mixture at a controlled temperature until the reaction is complete (monitored by hydrogen uptake or GC).
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent to yield 1-(4-isobutylphenyl)ethanol.

Step 2: Carbonylation of 1-(4-Isobutylphenyl)ethanol


- In a pressure reactor, dissolve the 1-(4-isobutylphenyl)ethanol in a suitable solvent.
- Add a palladium-based catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$) and a promoter (e.g., HCl).
- Pressurize the reactor with carbon monoxide.
- Heat the mixture with stirring to the reaction temperature.
- Maintain the pressure and temperature until the carbonylation is complete.
- Cool the reactor and vent the excess carbon monoxide.
- The product, Ibuprofen, is then isolated and purified, typically by crystallization.

Visualizations

Molecular Structure of 4'-Isobutylacetophenone

Caption: Molecular structure of **4'-Isobutylacetophenone**.

BHC Synthesis Pathway of Ibuprofen

[Click to download full resolution via product page](#)

Caption: BHC synthesis pathway from **4'-Isobutylacetophenone** to Ibuprofen.

Conclusion

4'-Isobutylacetophenone is a molecule of significant industrial importance. Its well-defined structure, characterized by a combination of spectroscopic techniques, allows for robust quality control and process monitoring. The synthetic pathways, particularly the efficient BHC process for Ibuprofen production, highlight the application of this key intermediate in modern pharmaceutical manufacturing. This guide serves as a foundational resource for professionals

engaged in the research, development, and production of pharmaceuticals derived from this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Isobutylacetophenone | C12H16O | CID 93214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4'-Isobutylacetophenone, 97% | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 4'-Isobutylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122872#4-isobutylacetophenone-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com